

Commercial availability of Methyl 4-borono-3-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 4-borono-3-chlorobenzoate

Cat. No.: B1322333

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An In-depth Technical Guide to the Commercial Availability and Application of **Methyl 4-borono-3-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and applications of **Methyl 4-borono-3-chlorobenzoate**, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction

Methyl 4-borono-3-chlorobenzoate is a bifunctional organic compound featuring a boronic acid group and a methyl ester. This substitution pattern makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro- and methoxycarbonyl- groups allows for further functionalization, providing a versatile scaffold for medicinal chemistry.

Commercial Availability

Methyl 4-borono-3-chlorobenzoate is commercially available from various chemical suppliers. It is often supplied with varying amounts of its anhydride. Researchers should

consult the suppliers' specifications for detailed information on purity and formulation.

Table 1: Commercial Supplier Information for **Methyl 4-borono-3-chlorobenzoate**

Supplier	Purity	Available Quantities	CAS Number
Reagents	min 96%	1 g	913835-92-4
Cenmed Enterprises	contains varying amounts of Anhydride	Contact for details	Not specified
Generic Supplier 1	min 97% (contains Anhydride)	10 g	Not specified

Note: The CAS number for the related compound Methyl 3-borono-4-chlorobenzoate is 913835-92-4[1]. The exact CAS number for **Methyl 4-borono-3-chlorobenzoate** may vary, and researchers should confirm with their supplier.

Physicochemical Properties

A summary of the key physicochemical properties of related and precursor compounds is provided below.

Table 2: Physicochemical Data of **Methyl 4-borono-3-chlorobenzoate** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Methyl 3-borono-4-chlorobenzoate	C ₈ H ₈ BClO ₄	214.4	Not specified	Not specified
Methyl 4-bromo-3-chlorobenzoate	C ₈ H ₆ BrClO ₂	249.49	White to light yellow to light orange powder to crystal	57.0 - 61.0
Methyl 4-chlorobenzoate	C ₈ H ₇ ClO ₂	170.59	Solid	42-44

Synthesis of Methyl 4-borono-3-chlorobenzoate

A common synthetic route to aryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. The likely precursor for the synthesis of **Methyl 4-borono-3-chlorobenzoate** is Methyl 4-bromo-3-chlorobenzoate.

Experimental Protocol: Synthesis of Methyl 4-borono-3-chlorobenzoate via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.^[2]

Materials:

- Methyl 4-bromo-3-chlorobenzoate (1 equivalent)
- Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
- Potassium acetate (KOAc) (2-3 equivalents)
- Anhydrous aprotic solvent (e.g., dioxane, DMSO)

- Flame-dried Schlenk flask
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3-chlorobenzoate, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
- Add the anhydrous aprotic solvent to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
- Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, the reaction mixture is typically quenched with an aqueous acid solution, and the product is extracted with an organic solvent.
- The crude product can be purified by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Methyl 4-borono-3-chlorobenzoate is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 3-chloro-4-(methoxycarbonyl)phenyl moiety into various aromatic systems.^[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.^{[4][5]}

Materials:

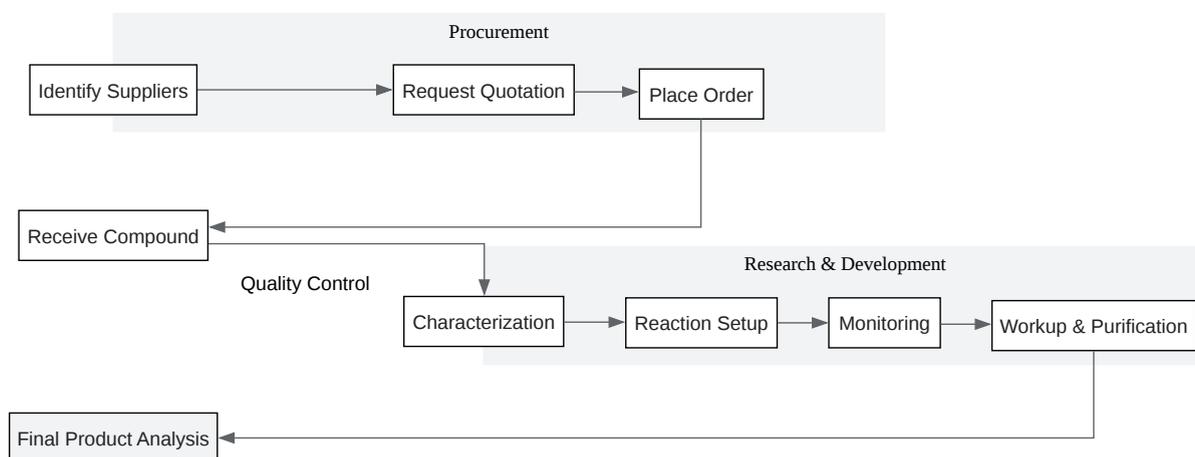
- Aryl halide (e.g., aryl bromide, iodide, or triflate) (1 equivalent)
- **Methyl 4-borono-3-chlorobenzoate** (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
- Degassed solvent (e.g., dioxane/water, toluene, or DMF)

Procedure:

- In a reaction vessel, combine the aryl halide, **Methyl 4-borono-3-chlorobenzoate**, and the base.
- Add the degassed solvent to the vessel.
- Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to ensure an oxygen-free environment.
- Add the palladium catalyst (and ligand, if necessary) under a positive pressure of the inert gas.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction is typically worked up by adding water and extracting the product with an organic solvent.
- The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

Visualizations

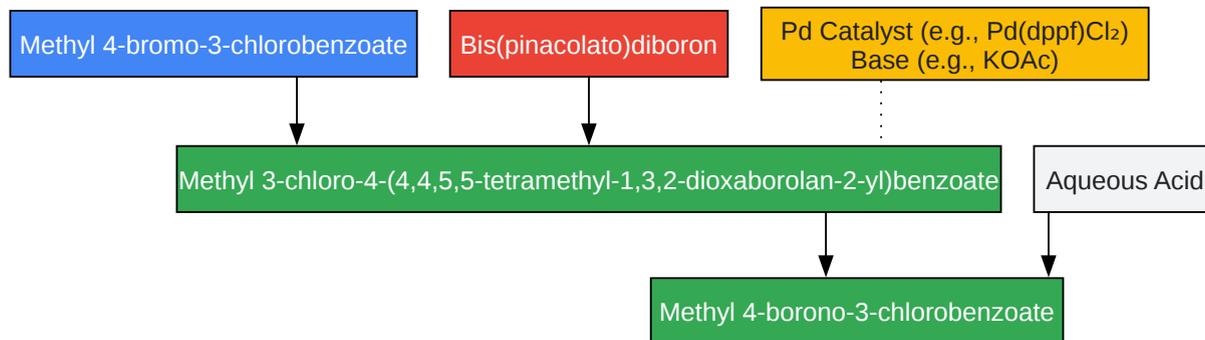
Logical Workflow for Procurement and Use



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Caption: A logical workflow for the procurement and utilization of **Methyl 4-borono-3-chlorobenzoate** in a research setting.

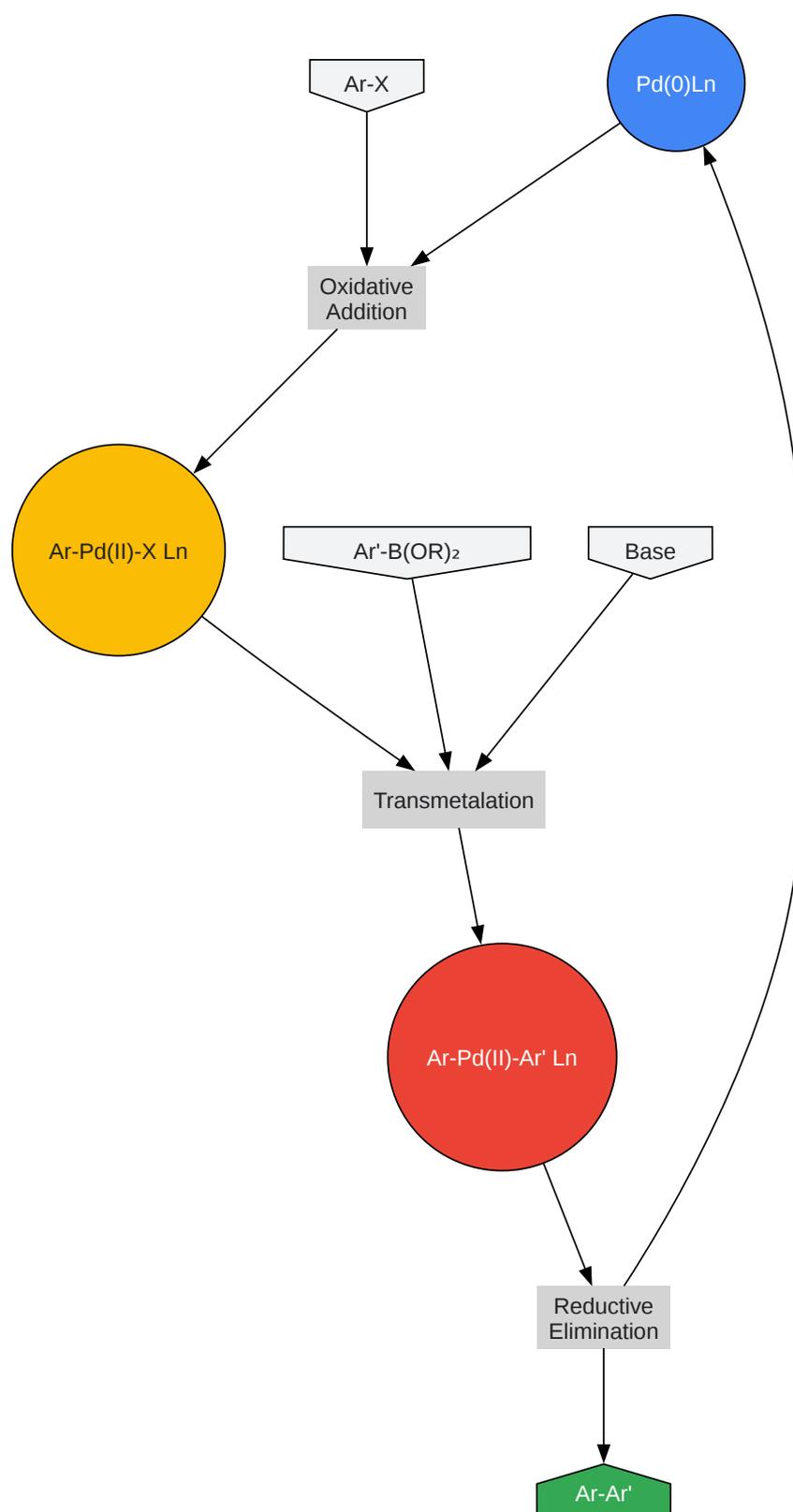
Synthesis Pathway of Methyl 4-borono-3-chlorobenzoate



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Caption: The synthesis of **Methyl 4-borono-3-chlorobenzoate** from Methyl 4-bromo-3-chlorobenzoate via a Miyaura borylation reaction.

Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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